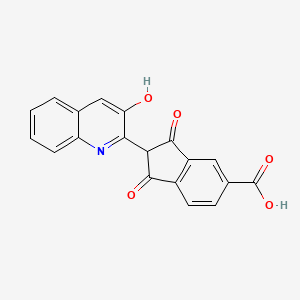
1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-” is a complex organic compound that features both indene and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indene-5-carboxylic acid, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-” typically involves multi-step organic reactions. A common approach might include:
Formation of the Indene Moiety: Starting from a suitable indene precursor, such as indene itself, through a series of reactions including halogenation, Grignard reaction, and cyclization.
Quinoline Attachment: The quinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Final Coupling: The two moieties are then coupled under specific conditions, possibly involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and carboxylic acid groups.
Reduction: Reduction reactions might target the quinoline ring or the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound might serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biochemistry: Used as a probe to study enzyme interactions or cellular pathways.
Industry
Chemical Industry: Intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential precursor for drug development.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparación Con Compuestos Similares
Similar Compounds
Indene Derivatives: Compounds like indene-1-carboxylic acid.
Quinoline Derivatives: Compounds such as 2-hydroxyquinoline.
Propiedades
Número CAS |
40538-23-6 |
|---|---|
Fórmula molecular |
C19H11NO5 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
(2S)-2-(3-hydroxyquinolin-2-yl)-1,3-dioxoindene-5-carboxylic acid |
InChI |
InChI=1S/C19H11NO5/c21-14-8-9-3-1-2-4-13(9)20-16(14)15-17(22)11-6-5-10(19(24)25)7-12(11)18(15)23/h1-8,15,21H,(H,24,25)/t15-/m0/s1 |
Clave InChI |
ZFEWVGNTHIIVBH-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C(C(=N2)[C@H]3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
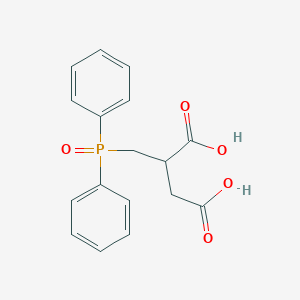
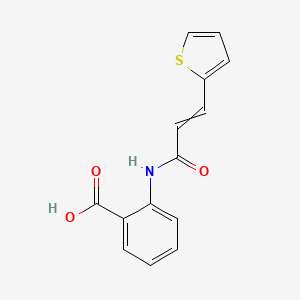
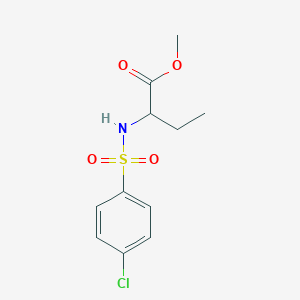
![2-Hydroxymethyl-5-methoxy-3-methylimidazo[5,4-b]pyridine](/img/structure/B8476175.png)
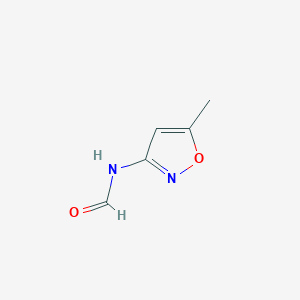
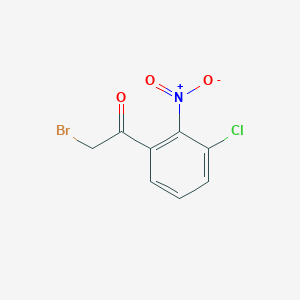
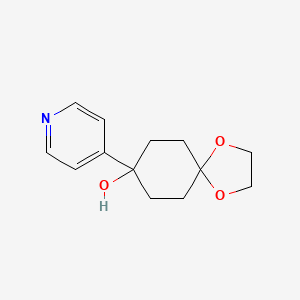
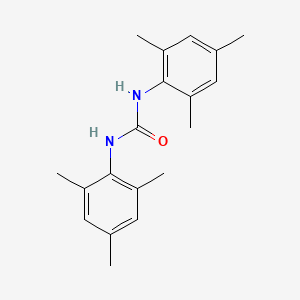
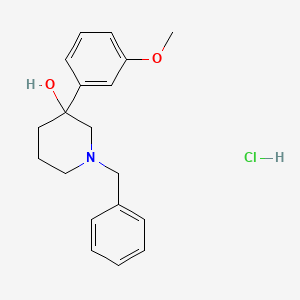


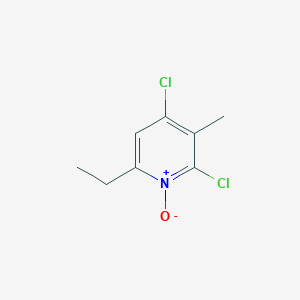

![(Methylsulfanyl)[(methylsulfanyl)methoxy]methane](/img/structure/B8476260.png)
